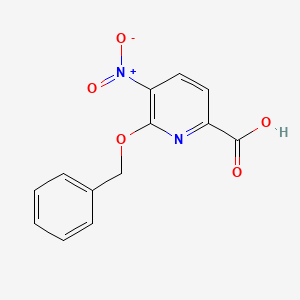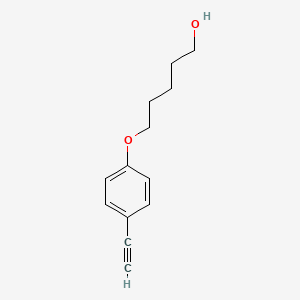![molecular formula C16H23Cl2N3O2 B8535736 (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate](/img/structure/B8535736.png)
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H23Cl2N3O2. This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a methylamino propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 4-(3-aminopropyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and organochlorine compounds. For instance:
Chlorpromazine: A piperazine derivative used as an antipsychotic medication.
Dichloromethane: An organochlorine compound used as a solvent in various chemical reactions
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H23Cl2N3O2 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23Cl2N3O2/c1-19-3-2-4-20-5-7-21(8-6-20)16(22)23-12-13-9-14(17)11-15(18)10-13/h9-11,19H,2-8,12H2,1H3 |
Clé InChI |
PYUMZTOUEUIGKI-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8535653.png)


![Methyl 4-[3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B8535672.png)
![N-[4-(3-Oxo-3-phenylpropyl)phenyl]acetamide](/img/structure/B8535677.png)





![4-[2-(Thiophen-2-yl)ethenyl]morpholine](/img/structure/B8535721.png)



